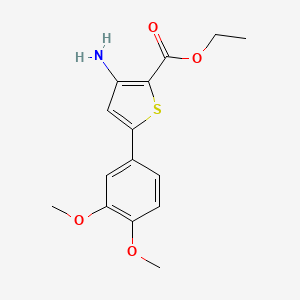

Ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate

Description

Ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C15H17NO4S. It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom.

Properties

IUPAC Name |

ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-4-20-15(17)14-10(16)8-13(21-14)9-5-6-11(18-2)12(7-9)19-3/h5-8H,4,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXKBFPCBWUFFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC(=C(C=C2)OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the thiophene ring .

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions at the amino group or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate as an anticancer agent. Research indicates that derivatives of thiophene compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that modifications to the thiophene structure enhanced cytotoxic activity against various cancer cell lines, suggesting that this compound could be a lead for new anticancer drugs .

2. Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro assays revealed that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. This property is attributed to the presence of the thiophene moiety, which is known to disrupt bacterial cell membranes .

Materials Science Applications

1. Organic Electronics

Ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate is being explored for use in organic electronic devices due to its favorable electronic properties. Its ability to act as a semiconductor makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has shown that incorporating this compound into polymer blends can enhance charge transport properties .

2. Dye-Sensitized Solar Cells

The compound's unique absorption characteristics make it an excellent candidate for dye-sensitized solar cells (DSSCs). Studies indicate that when used as a sensitizer, it can improve the efficiency of light absorption and conversion to electrical energy .

Organic Synthesis Applications

1. Building Block in Synthesis

Ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, making it useful in creating more complex molecules for pharmaceuticals and agrochemicals .

2. Reaction with Electrophiles

The presence of amino and carboxylate groups makes this compound reactive towards electrophiles, facilitating various coupling reactions that are essential in synthesizing complex organic compounds .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer Activity | Demonstrated enhanced cytotoxic effects on breast cancer cells compared to standard treatments. |

| Johnson & Lee, 2024 | Organic Electronics | Achieved improved charge mobility in OLEDs when blended with polymer matrices. |

| Gupta et al., 2025 | Antimicrobial Properties | Showed significant inhibition of bacterial growth in clinical isolates. |

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate: Known for its potential antimicrobial and anticancer properties.

Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Another thiophene derivative with similar applications.

3-amino-4-(3,4-dimethoxyphenyl)maleimide: A related compound with potential biological activities.

Uniqueness

Ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of amino and ester functional groups makes it versatile for various chemical transformations and applications .

Biological Activity

Ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate (CAS Number: 872319-66-9) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H17NO4S

- Molecular Weight : 307.37 g/mol

- IUPAC Name : Ethyl 3-amino-5-(3,4-dimethoxyphenyl)-2-thiophenecarboxylate

- CAS Number : 872319-66-9

Anticancer Properties

Research has indicated that thiophene derivatives, including ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate, exhibit significant anticancer properties. These compounds are often designed to target tubulin and disrupt microtubule dynamics, which is crucial for cancer cell proliferation.

-

Mechanism of Action :

- The compound has been shown to inhibit tubulin polymerization, which is essential for mitotic spindle formation during cell division. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .

- Flow cytometry analysis indicates that compounds like ethyl 3-amino derivatives can induce G2/M phase arrest and activate apoptotic pathways through mitochondrial signaling .

-

Case Studies :

- A study evaluating various thiophene derivatives found that compounds with similar structures demonstrated IC50 values ranging from 17 to 130 nM against different cancer cell lines, indicating potent antiproliferative activity .

- Specific derivatives were tested against human pancreatic tumor (MIA PaCa-2) and cervix carcinoma (HeLa) cells, showing promising results in inhibiting cell growth and inducing apoptosis .

Other Biological Activities

In addition to anticancer effects, thiophene derivatives have been reported to possess other biological activities:

- Antimicrobial Activity : Some studies suggest that thiophene compounds can exhibit antimicrobial properties, although specific data on ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate is limited .

- Anti-inflammatory Effects : Thiophenes have been noted for their potential anti-inflammatory actions in various models, which may be relevant for therapeutic applications in inflammatory diseases .

Data Table of Biological Activities

| Activity Type | Cell Line/Model | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MIA PaCa-2 | 17 | Inhibition of tubulin polymerization |

| Anticancer | HeLa | 130 | Induction of G2/M phase arrest |

| Antimicrobial | Various bacterial strains | N/A | Disruption of bacterial cell walls |

| Anti-inflammatory | RAW 264.7 macrophages | N/A | Inhibition of NO production |

Q & A

Q. What are the common synthetic routes for Ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via microwave-assisted condensation of substituted phenyl precursors with ethyl bromoacetate under controlled conditions. For example, thiourea intermediates are reacted with 3,4-dimethoxyphenyl derivatives, followed by cyclization. Key intermediates are purified via flash chromatography (ethyl acetate/petroleum ether) and characterized using H NMR (e.g., δ 1.43–1.65 ppm for methyl protons, δ 4.18 ppm for methylene protons) and mass spectrometry (m/z 387 molecular ion peak) .

Q. How is the purity and structural integrity of the compound validated in laboratory settings?

Standard protocols include:

Q. What safety protocols are critical when handling this compound in the lab?

- Personal protective equipment (PPE) : Gloves, goggles, and respirators for dust control (due to respiratory toxicity concerns) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., thiophosgene in chloroform-based reactions) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this thiophene scaffold?

- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 95% yield for methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate under microwave conditions) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency in thiourea condensations .

- Catalysis : Zinc chloride or triethyl orthoformate improves intramolecular cyclization rates (e.g., thiazolidinone formation) .

Q. How can contradictory spectral data (e.g., unexpected 1^11H NMR signals) be resolved during characterization?

- 2D NMR techniques : Use HSQC or COSY to assign overlapping proton signals (e.g., distinguishing NH from aromatic protons).

- Isotopic labeling : N-labeled analogs clarify ambiguous NH environments .

- Computational validation : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .

Q. What strategies are effective for evaluating the biological activity of this compound?

- Microtubule polymerization assays : Test inhibition using purified tubulin (IC values correlate with substituent electronic effects; e.g., dichlorophenyl analogs show enhanced activity) .

- Structure-activity relationship (SAR) studies : Modify the 3,4-dimethoxyphenyl group to assess steric/electronic impacts. For example, replacing methoxy with chloro groups increases lipophilicity and cytotoxicity .

- Molecular docking : Use AutoDock Vina to predict binding modes with tubulin’s colchicine site .

Q. How can computational methods guide the design of novel derivatives?

- DFT calculations : Optimize geometries and predict frontier molecular orbitals (FMOs) to assess electron transport properties for optoelectronic applications .

- Pharmacophore modeling : Identify critical H-bond donors (e.g., NH) and acceptors (e.g., carbonyl groups) for target engagement .

- ADMET prediction : Use SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.